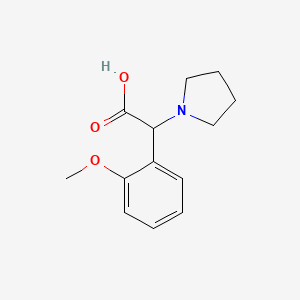![molecular formula C7H7F3N2O2 B11818251 [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B11818251.png)
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of proteasome inhibitors used in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate typically involves the reaction of (2R)-2-cyanopyrrolidine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: (2R)-2-cyanopyrrolidine
Reagent: Trifluoroacetic acid
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors, particularly proteasome inhibitors.
Medicine: It is an intermediate in the synthesis of drugs used to treat cancer, such as proteasome inhibitors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate involves its role as an intermediate in the synthesis of biologically active molecules. In the case of proteasome inhibitors, the compound contributes to the formation of molecules that inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, these molecules can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-cyanopyrrolidine: The parent compound without the trifluoroacetate group.
(2S)-2-cyanopyrrolidin-1-yl acetate: A similar compound with an acetate group instead of trifluoroacetate.
(2R)-2-cyanopyrrolidin-1-yl benzoate: A derivative with a benzoate group.
Uniqueness
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of proteasome inhibitors and other biologically active molecules.
Propriétés
Formule moléculaire |
C7H7F3N2O2 |
|---|---|
Poids moléculaire |
208.14 g/mol |
Nom IUPAC |
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)6(13)14-12-3-1-2-5(12)4-11/h5H,1-3H2/t5-/m1/s1 |
Clé InChI |
HLRAUCVTDKEFTF-RXMQYKEDSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)OC(=O)C(F)(F)F)C#N |
SMILES canonique |
C1CC(N(C1)OC(=O)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol](/img/structure/B11818259.png)


![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11818272.png)
